

# Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

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Compound of Interest

Ethyl 2-cyano-2(hydroxyimino)acetate

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### **Abstract**

This application note provides a detailed protocol for the synthesis of **Ethyl 2-cyano-2-** (hydroxyimino)acetate, commonly known as Oxyma, from ethyl cyanoacetate. Oxyma is a crucial reagent in peptide synthesis, serving as an additive to carbodiimides to suppress racemization and other side reactions. The synthesis involves the nitrosation of ethyl cyanoacetate using sodium nitrite in an acidic medium. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the product.

# Introduction

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is an oxime derivative of ethyl cyanoacetate. It has gained significant attention in the field of drug development and peptide chemistry as a highly effective and non-explosive alternative to commonly used coupling additives like 1-hydroxybenzotriazole (HOBt). Its pronounced acidity (pKa 4.60) allows it to act as a neutralizing agent for the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions during peptide bond formation. The synthesis of Oxyma is achieved through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and an acid. This note provides two effective protocols for its preparation.

# **Product Profile**



Product Name: Ethyl 2-cyano-2-(hydroxyimino)acetate; Oxyma

CAS Number: 3849-21-6

Molecular Formula: C5H6N2O3[1]

Molecular Weight: 142.11 g/mol [1]

Appearance: White to light yellow crystalline solid or powder.[2]

 Solubility: Soluble in many common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

# **Experimental Protocols**

Two primary protocols for the synthesis of **Ethyl 2-cyano-2-(hydroxyimino)acetate** are presented below. Protocol A utilizes a phosphoric acid/hydrochloric acid system, while Protocol B employs an acetic acid system.

# Protocol A: Synthesis using Phosphoric Acid and Hydrochloric Acid

This protocol involves a two-stage acidic condition for the nitrosation reaction.

#### Materials:

- Ethyl cyanoacetate (C5H7NO2)
- Sodium nitrite (NaNO2)
- Phosphoric acid (H3PO4)
- Hydrochloric acid (HCl)
- Water (H2O)
- · Diethyl ether



- Sodium sulfate (Na2SO4)
- Round-bottom flask
- Stirring plate and stir bar
- Heating mantle or water bath
- Separatory funnel
- Rotary evaporator
- Column chromatography setup with silica gel

#### Procedure:

- To a mixture of ethyl cyanoacetate (5g, 44.2mmol) and sodium nitrite (2.87g, 41.5mmol) in 35mL of water in a round-bottom flask, add phosphoric acid (1.83mL, 27mmol) at room temperature.[1]
- Heat the mixture to 40°C and stir for one hour.[1]
- After one hour, add 3.69mL of hydrochloric acid to the mixture and continue stirring for 18 hours at room temperature.[1]
- Extract the reaction mixture three times with diethyl ether.[1]
- Combine the organic layers and dry over anhydrous sodium sulfate.[1]
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]
- Purify the resulting residue by column chromatography on silica gel to obtain the final product.[1]

# **Protocol B: Synthesis using Acetic Acid**

This protocol is a widely used method that can yield the product in high purity.



#### Materials:

- Ethyl cyanoacetate (C5H7NO2)
- Sodium nitrite (NaNO2)
- Acetic acid
- Water (H2O)
- Ethanol or Ethyl acetate for recrystallization
- Round-bottom flask
- Stirring plate and stir bar
- · Ice bath
- Buchner funnel and filter paper

#### Procedure:

- Prepare a solution of sodium nitrite in water.
- In a separate flask, dissolve ethyl cyanoacetate in acetic acid.
- Cool the ethyl cyanoacetate solution in an ice bath.
- Slowly add the sodium nitrite solution to the ethyl cyanoacetate solution while maintaining the temperature at 0-5°C. The reaction should be carried out at a pH of approximately 4.5 to prevent hydrolysis of the ester.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time to ensure the reaction goes to completion.
- The product may precipitate out of the solution. Collect the solid by filtration.
- Purify the crude product by recrystallization from ethanol or ethyl acetate to yield pure Ethyl
   2-cyano-2-(hydroxyimino)acetate.

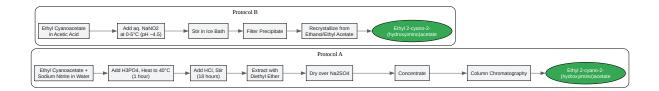


**Data Presentation** 

Parameter	Protocol A	Protocol B	Reference
Starting Material	Ethyl cyanoacetate (5g, 44.2mmol)	Ethyl cyanoacetate	[1]
Reagents	NaNO2, H3PO4, HCI	NaNO2, Acetic Acid	[1]
Solvent	Water	Water, Acetic Acid	[1]
Reaction Time	19 hours	Not specified	[1]
Temperature	Room Temperature to 40°C	0-5°C	[1]
Yield	69% (4.3g)	87% (up to quantitative in buffered phosphoric acid)	[1]
Purification	Column Chromatography (Silica Gel)	Recrystallization (Ethanol or Ethyl Acetate)	[1]
Melting Point	Not Specified	129-135 °C	[2][3]
<sup>1</sup> H NMR (300MHz, DMSO-d6)	δ 1.28 (t, 3H), 4.32 (q, 2H)	Not Specified	[1]

# **Mandatory Visualization**





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Caption: Experimental workflows for the synthesis of **Ethyl 2-cyano-2-(hydroxyimino)acetate**.

## Conclusion

The synthesis of **Ethyl 2-cyano-2-(hydroxyimino)acetate** from ethyl cyanoacetate is a straightforward and efficient process. The choice between the two presented protocols may depend on the desired purity, yield, and available laboratory resources. Protocol B, utilizing acetic acid, is reported to provide a higher yield and may be preferable for large-scale synthesis due to the simpler purification method of recrystallization. Proper control of pH and temperature is crucial to optimize the reaction and minimize side product formation. The resulting product, Oxyma, is a valuable tool for researchers and professionals in the field of peptide synthesis and drug development.

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